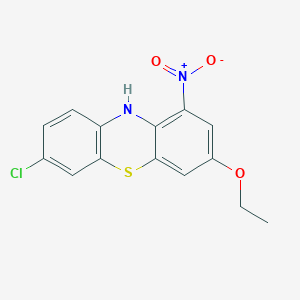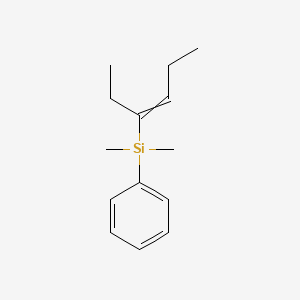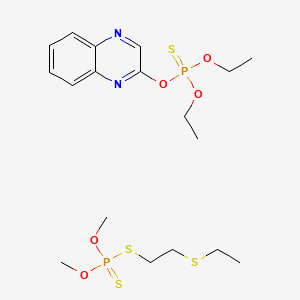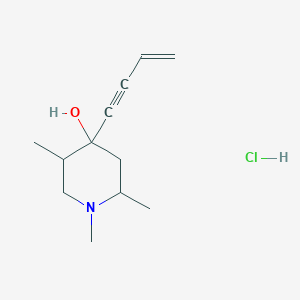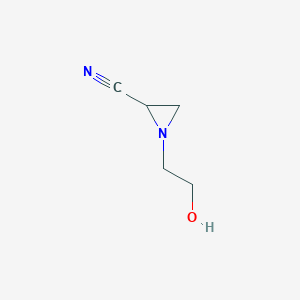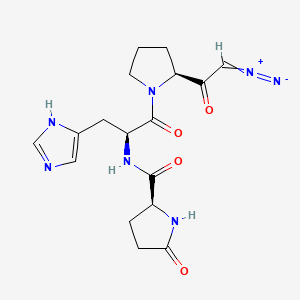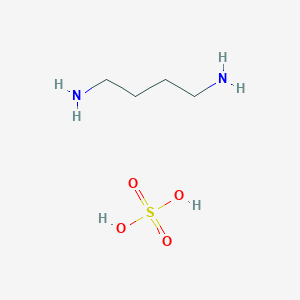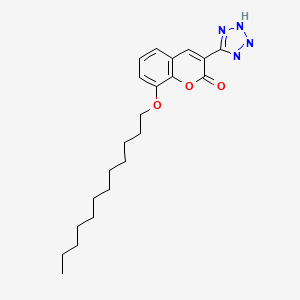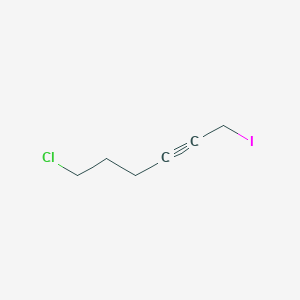
6-Chloro-1-iodohex-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-iodohex-2-yne is an organic compound with the molecular formula C₆H₈ClI It is characterized by the presence of a chloro group and an iodo group attached to a hex-2-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-iodohex-2-yne typically involves the halogenation of hex-2-yne. One common method is the sequential addition of chlorine and iodine to hex-2-yne under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-iodohex-2-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The triple bond in the hex-2-yne backbone can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Addition Reactions: Halogens like bromine or chlorine, and hydrogen in the presence of a palladium catalyst, are frequently used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido- or cyano-substituted hex-2-yne derivatives.
Addition Reactions: Products include dihalohexanes or hexenes, depending on the specific addition reaction.
Oxidation and Reduction Reactions: Products vary based on the extent of oxidation or reduction, ranging from alcohols to alkanes.
Scientific Research Applications
6-Chloro-1-iodohex-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-1-iodohex-2-yne involves its interaction with various molecular targets. The chloro and iodo groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds. The triple bond in the hex-2-yne backbone also plays a crucial role in its reactivity, allowing for the addition of various electrophiles and nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1-bromohex-2-yne
- 6-Chloro-1-fluorohex-2-yne
- 6-Chloro-1-iodohex-3-yne
Uniqueness
6-Chloro-1-iodohex-2-yne is unique due to the presence of both chloro and iodo groups, which impart distinct reactivity patterns compared to other halogenated hex-2-yne derivatives. The combination of these halogens allows for a broader range of chemical transformations and applications.
Properties
CAS No. |
78668-57-2 |
|---|---|
Molecular Formula |
C6H8ClI |
Molecular Weight |
242.48 g/mol |
IUPAC Name |
6-chloro-1-iodohex-2-yne |
InChI |
InChI=1S/C6H8ClI/c7-5-3-1-2-4-6-8/h1,3,5-6H2 |
InChI Key |
FIFOVMPPXDDIDK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CCI)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


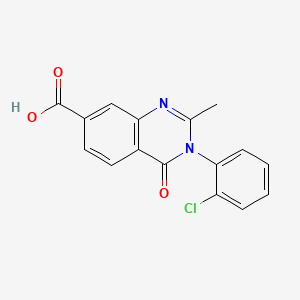
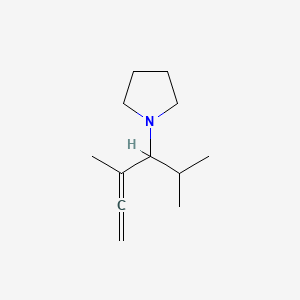
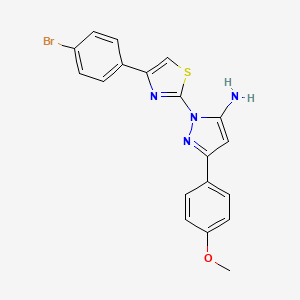
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
